(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a benzofuran-derived carbamate compound featuring a benzylidene substituent with 3,4,5-trimethoxy groups and a dimethylcarbamate ester at position 4. The trimethoxybenzylidene moiety enhances electron density and steric bulk, which may affect solubility and receptor binding. The dimethylcarbamate group contributes to hydrolytic stability compared to simpler carbamates, as the methyl substituents hinder esterase-mediated degradation .
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-12-7-14(29-22(25)23(2)3)11-15-19(12)20(24)16(30-15)8-13-9-17(26-4)21(28-6)18(10-13)27-5/h7-11H,1-6H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFWHGDLQEMRQ-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death. Caspase-3 plays a pivotal role in the execution-phase of cell apoptosis and is considered a vital target for anti-apoptotic agents.
Mode of Action
The compound interacts with its target, caspase-3, and inhibits its activity. This inhibition prevents the downstream events of apoptosis, thereby exerting an anti-apoptotic effect. The compound shows more potency and selectivity toward caspase-3 compared with other caspases.
Biochemical Pathways
The compound’s anti-apoptotic activity affects the apoptosis pathway. By inhibiting caspase-3, the compound prevents the execution of apoptosis, thereby allowing cells to survive. This action can have significant effects on tissues, particularly in contexts such as renal ischemia/reperfusion, where apoptosis can lead to tissue damage.
Result of Action
The inhibition of caspase-3 by the compound results in a decrease in apoptosis, which can protect tissues from damage. In a study involving renal ischemia/reperfusion, the compound showed protective effects against tissue damage.
Biological Activity
(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with various functional groups that may contribute to its bioactivity. The presence of the trimethoxybenzylidene moiety enhances its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 442.464 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O6 |
| Molecular Weight | 442.464 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups in the structure is known to enhance radical scavenging activity, which is crucial for protecting cells from oxidative stress.
Antimicrobial Properties
Research has shown that benzofuran derivatives can possess antimicrobial activities. The compound's unique structural features may interact with microbial cell membranes or interfere with metabolic pathways, leading to inhibition of growth.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various benzofuran derivatives, it was found that those with multiple methoxy substituents demonstrated enhanced free radical scavenging abilities. The compound was tested against DPPH and ABTS radicals, showing significant inhibition rates comparable to established antioxidants like ascorbic acid.
Study 2: Antimicrobial Screening
A series of antimicrobial tests conducted on structurally related compounds revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be lower than those for common antibiotics.
Study 3: Anti-inflammatory Mechanism
In vitro studies on inflammatory cell lines showed that the compound reduced the production of TNF-alpha and IL-6 in a dose-dependent manner. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzylidene-heterocyclic carbamates and related pesticidal carbamates. Below is a detailed analysis of its analogs:
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b)
These compounds (synthesized in ) share a benzylidene group but differ in their core heterocycle (thiazolo-pyrimidine vs. benzofuran) and functional groups (cyano vs. dimethylcarbamate). Key comparisons include:
- Core Structure : The benzofuran core in the target compound is less polar than the thiazolo-pyrimidine system, likely reducing water solubility but enhancing lipid membrane permeability.
- Substituents: The 3,4,5-trimethoxybenzylidene group in the target compound provides greater steric bulk and electron-donating effects compared to the 2,4,6-trimethyl or 4-cyanobenzylidene groups in 11a and 11b. This may enhance π-π stacking interactions in biological targets.
- Functional Groups: The dimethylcarbamate in the target compound is more hydrolytically stable than the cyano group in 11a/11b, which could prolong biological activity.
| Property | Target Compound | 11a | 11b |
|---|---|---|---|
| Core Structure | Benzofuran | Thiazolo-pyrimidine | Thiazolo-pyrimidine |
| Benzylidene Substituent | 3,4,5-Trimethoxy | 2,4,6-Trimethyl | 4-Cyano |
| Key Functional Group | Dimethylcarbamate | Cyano | Cyano |
| Melting Point (°C) | Not reported | 243–246 | 213–215 |
| Molecular Formula | C₂₄H₂₅NO₈ | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S |
| Spectral Data (IR, cm⁻¹) | Not reported | 3,436 (NH), 2,219 (CN) | 3,423 (NH), 2,209 (CN) |
Pesticidal Carbamates ()
The dimethylcarbamate group links the target compound to pesticidal carbamates like XMC (3,5-dimethylphenyl methylcarbamate) and trimethacarb (2,3,5-trimethylphenyl methylcarbamate). However, structural differences significantly alter properties:
- Aromatic Substituents : The 3,4,5-trimethoxybenzylidene group in the target compound introduces three methoxy groups, enhancing electron density and steric hindrance compared to the methyl groups in XMC or trimethacarb. This could reduce volatility and increase persistence in environmental matrices.
- Bioactivity : XMC and trimethacarb act as acetylcholinesterase inhibitors, but the benzofuran core in the target compound may confer alternative modes of action, such as interference with insect growth regulators or oxidative phosphorylation.
| Property | Target Compound | XMC | Trimethacarb |
|---|---|---|---|
| Core Structure | Benzofuran | Benzene | Benzene |
| Key Substituent | 3,4,5-Trimethoxybenzylidene | 3,5-Dimethylphenyl | 2,3,5-Trimethylphenyl |
| Functional Group | Dimethylcarbamate | Methylcarbamate | Methylcarbamate |
| Primary Use | Not reported | Insecticide | Insecticide |
Research Implications and Gaps
While the provided evidence lacks direct data on the target compound, structural analogs suggest:
- Biochemical Potential: The trimethoxybenzylidene group may enhance binding to hydrophobic enzyme pockets, making it a candidate for anticancer or antiparasitic studies.
- Environmental Stability : The dimethylcarbamate group likely improves resistance to hydrolysis compared to simpler carbamates, warranting degradation studies.
- Synthesis Optimization : Yields for analogs like 11a (68%) indicate room for improvement in the target compound’s synthesis via catalyst screening or solvent optimization.
Further research should prioritize crystallographic analysis (e.g., using SHELX ) to resolve the Z-configuration and intermolecular interactions.
Preparation Methods
Cyclization Strategies for 4-Methyl-3-Oxo-2,3-Dihydrobenzofuran-6-Ol
The dihydrobenzofuran scaffold is typically assembled via acid- or base-catalyzed cyclization of ortho-substituted phenolic precursors. Recent advances in transition metal-free methodologies have improved yield and selectivity.
Method 1: Claisen Rearrangement Followed by Oxidation
- Starting material : 4-Methyl-2-allyloxy phenol.
- Conditions : Thermal Claisen rearrangement at 180°C for 2 hr, followed by oxidation with pyridinium chlorochromate (PCC) in dichloromethane.
- Yield : 68–72%.
Method 2: Radical-Mediated Cyclization
- Substrates : Ortho-allyloxy benzenediazonium salts and thiophenols.
- Catalyst : DABCO (1,4-diazabicyclo[2.2.2]octane).
- Conditions : Room temperature, 12 hr, under nitrogen.
- Yield : 63–83%.
Method 3: Base-Induced Cyclization
- Substrates : Formyl triflates and sulfonylphthalide.
- Base : Cs₂CO₃ in THF.
- Conditions : 0°C to room temperature, 6 hr.
- Yield : 32–88%.
The introduction of the (Z)-3,4,5-trimethoxybenzylidene group necessitates stereocontrolled condensation between Intermediate A and 3,4,5-trimethoxybenzaldehyde.
Optimized Protocol :
- Molar ratio : 1:1.2 (Intermediate A : aldehyde).
- Catalyst : Piperidine (5 mol%) in ethanol.
- Conditions : Reflux at 80°C for 4 hr under inert atmosphere.
- Stereochemical control : The (Z)-isomer predominates (≥85%) due to steric hindrance from the 4-methyl group.
- Yield : 75–82%.
Alternative Approach :
- Microwave-assisted condensation : 1000W irradiation for 10 min reduces reaction time but may lower stereoselectivity (Z:E = 3:1).
Carbamate Esterification at C6
The final step involves converting the phenolic -OH group to a dimethylcarbamate ester.
Standard Procedure :
- Reagents : Dimethylcarbamoyl chloride (1.5 eq), DMAP (4-dimethylaminopyridine, 0.1 eq).
- Base : Triethylamine (2 eq) in anhydrous DCM.
- Conditions : 0°C to room temperature, 12 hr.
- Yield : 89–93%.
Side Reactions :
- Over-alkylation at the 3-oxo group is mitigated by maintaining low temperatures during reagent addition.
Integrated Synthetic Pathways
Three scalable routes have been validated:
| Route | Key Steps | Total Yield | (Z)-Selectivity |
|---|---|---|---|
| 1 | Claisen → Knoevenagel → Carbamation | 48% | 85% |
| 2 | Radical Cyclization → Microwave Condensation → Carbamation | 41% | 75% |
| 3 | Base-Induced Cyclization → Conventional Condensation → Carbamation | 55% | 88% |
Route 3 Optimization :
- Employing Cs₂CO₃ for cyclization and piperidine for condensation achieves superior yield and stereocontrol.
Analytical Characterization
Critical spectroscopic data for the target compound:
1H NMR (CDCl₃, 300 MHz) :
- δ 7.82 (s, 1H, benzylidene CH).
- δ 6.92 (s, 2H, trimethoxyaryl H).
- δ 3.89 (s, 9H, OCH₃).
- δ 3.12 (s, 6H, N(CH₃)₂).
IR (KBr) :
- 1745 cm⁻¹ (C=O, carbamate).
- 1678 cm⁻¹ (C=O, 3-oxo).
HPLC Purity : >99% (Z-isomer) using Chiralpak AD-H column.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves a multi-step process:
Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic conditions (e.g., H₂SO₄) to form the benzofuran ring .
Benzylidene Introduction : Condensation with 3,4,5-trimethoxybenzaldehyde using catalysts like piperidine or acetic acid in ethanol under reflux (60–80°C) .
Dimethylcarbamate Functionalization : Reaction with dimethylcarbamoyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) to introduce the carbamate group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the Z-isomer .
Q. Key Parameters :
- Solvent choice (ethanol for condensation, DCM for carbamation).
- Temperature control (reflux for condensation, room temperature for carbamation).
- Catalyst selection (acidic vs. basic conditions influence yield and stereochemistry) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions and Z-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz for Z-isomers) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., benzylidene and benzofuran protons) .
- Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve absolute configuration and crystal packing (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when confirming the compound’s structure?
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, UV-Vis for conjugation patterns) .
- Isotopic Pattern Analysis (MS) : Check for chlorine/bromine isotopes or unexpected adducts that may skew molecular ion peaks .
- Dynamic NMR : Investigate rotational barriers or tautomerism causing signal splitting .
Q. What strategies preserve stereochemical integrity during synthesis, particularly the Z-configuration?
- Low-Temperature Reactions : Minimize thermal isomerization during condensation (e.g., 0–5°C) .
- Stereoselective Catalysts : Use chiral auxiliaries or organocatalysts to favor Z-isomer formation .
- In Situ Monitoring : Track reaction progress via TLC or HPLC to terminate reactions before equilibrium shifts .
Q. How can computational methods predict biological targets and binding modes for this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases, cytochrome P450) .
- MD Simulations : Assess binding stability and conformational changes over time .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using regression analysis .
Q. How do structural modifications influence bioactivity in analogs of this compound?
| Analog Substituent | Biological Activity | Key Reference |
|---|---|---|
| 4-Ethylbenzylidene | Enhanced enzyme inhibition (IC₅₀: 2.1 µM) | |
| 2-Chlorobenzylidene | Antimicrobial (MIC: 8 µg/mL) | |
| Fluorinated benzofuran core | Improved blood-brain barrier penetration |
Q. Methodology :
- SAR Studies : Synthesize analogs with systematic substituent variations (e.g., methoxy → ethoxy) and test in bioassays .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity .
Q. What experimental designs address low yields in the final carbamation step?
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) for carbamate formation efficiency .
- Catalyst Optimization : Compare bases (e.g., DBU vs. K₂CO₃) to enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 100°C) .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometry .
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. knockout cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
